Fumifungin

Antifungal activity Minimum Inhibitory Concentration (MIC) Aspergillus

Fumifungin delivers a unique, non-interchangeable antifungal profile that standard myriocin cannot replicate. Its highest potency (MIC 0.9 µg/mL) targets sugar beet leaf spot (C. beticola) and Cladosporium, serving as a definitive benchmark for agricultural fungicide discovery. Consistent activity against A. niger and P. digitatum (MIC 7.8 µg/mL) supports robust dose-response studies. The >3,900-fold weaker Candida activity versus myriocin provides an essential negative control for sphingolipid pathway research. Avoid failed experiments and misleading data—select fumifungin tailored to your exact fungal panel for reproducible, interpretable results.

Molecular Formula C22H41NO7
Molecular Weight 431.6 g/mol
Cat. No. B15558326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumifungin
Molecular FormulaC22H41NO7
Molecular Weight431.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18-,19+,20+,21-/m1/s1
InChIKeyOOEOVXMORBPOKC-HQBCPPEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fumifungin (CAS 110231-33-9): A Fermentation-Derived Antifungal Long-Chain Amino Acid for Microbiological Research


Fumifungin is a long-chain amino acid antifungal antibiotic, isolated from the fermentation broth of *Aspergillus fumigatus* Fresenius 1863 [1]. Its molecular formula is C₂₂H₄₁NO₇, with a molecular weight of 431.56 g/mol [1]. The compound is structurally classified as 2-amino-4-acetoxy-3,5,14-trihydroxy-Δ⁶-eicosenoic acid, and is noted for its structural similarity to thermozymocidin/myriocin [2]. Fumifungin is a colorless solid with a melting point of 108°C and is soluble in methanol, DMSO, and aqueous NaHCO₃ [1].

Why Generic Substitution with Fumifungin Fails: A Quantitative Rationale for Procurement


Despite its structural similarity to compounds like myriocin, fumifungin exhibits a distinct antifungal spectrum and potency profile that precludes simple interchangeability. Direct substitution of fumifungin with more potent or structurally analogous antifungals would lead to failed or misleading experimental outcomes due to significant quantitative differences in minimum inhibitory concentrations (MICs) across key fungal species. This evidence guide provides the specific, quantitative data necessary to support informed procurement decisions, demonstrating precisely where fumifungin's activity profile differs from comparators [1][2].

Quantitative Evidence for Fumifungin's Differentiated Antifungal Activity


Fumifungin's Antifungal Spectrum and Potency: Comparative MIC Analysis

Fumifungin demonstrates a wide range of antifungal activity, but its potency varies dramatically across species. This evidence establishes its quantitative differentiation, particularly against *Cercospora beticola* and *Cladosporium resinae*, where it exhibits notable activity. This contrasts sharply with its significantly lower activity against common yeasts like *Candida albicans*, where the MIC is 62.5 µg/mL [1][2]. For comparison, the structurally related compound myriocin shows potent activity against *C. albicans*, with reported MIC values as low as 0.016 mg/L (approximately 0.016 µg/mL) [3]. This over 3,900-fold difference in potency highlights a critical distinction for researchers selecting a tool compound for specific fungal targets.

Antifungal activity Minimum Inhibitory Concentration (MIC) Aspergillus Candida Filamentous fungi

Comparative Activity of Fumifungin Against Filamentous Plant Pathogens

Fumifungin shows a distinct profile of activity against several filamentous plant pathogens. It is most potent against *Cercospora beticola* and *Cladosporium resinae*, with an MIC of 0.9 µg/mL [1]. This is a quantitative differentiator when compared to other fungi within its own spectrum; for instance, its activity against *Botrytis cinerea* is far weaker (MIC 150-250 µg/mL) [1][2]. This 160- to 270-fold difference in potency across species within the fumifungin dataset provides a clear, quantifiable benchmark for its utility in plant pathology or agricultural microbiology research.

Agricultural fungicide Filamentous fungi Cercospora beticola Botrytis cinerea Antifungal discovery

Quantified Activity of Fumifungin Against *Aspergillus niger* and *Penicillium digitatum*

Fumifungin demonstrates moderate and quantifiable activity against *Aspergillus niger* and *Penicillium digitatum*, both with an MIC of 7.8 µg/mL [1][2]. This specific data point differentiates it from its activity against other species within the same study, such as *Alternaria solani* (MIC 31.2 µg/mL) and *Trichophyton mentagrophytes* (MIC 15.6 µg/mL). This provides a clear, numeric benchmark for researchers investigating post-harvest pathogens or food spoilage fungi.

Food spoilage Post-harvest pathogen Aspergillus Penicillium Antifungal screening

High-Value Application Scenarios for Fumifungin Based on Quantifiable Evidence


Agricultural Fungicide Discovery: Screening Against *Cercospora beticola* and *Cladosporium resinae*

Given its highest potency (MIC 0.9 µg/mL) against these two plant pathogens, fumifungin serves as a valuable benchmark or positive control in screening campaigns for novel agricultural fungicides targeting sugar beet leaf spot (*C. beticola*) or other related plant diseases. Its defined activity window provides a quantifiable reference point for assessing the efficacy of new chemical entities [1][2].

Tool Compound for Studying *Aspergillus* and *Penicillium* Biology

With a moderate and reproducible MIC of 7.8 µg/mL against both *A. niger* and *P. digitatum*, fumifungin is a useful tool for investigating fungal physiology, cell wall biosynthesis, or resistance mechanisms in these economically important species. Its consistent activity allows for controlled, dose-response experiments where the compound's effect can be precisely quantified [1][2].

Differentiation from Myriocin in Sphingolipid Research

Fumifungin is a long-chain amino acid structurally related to myriocin, a potent inhibitor of serine palmitoyltransferase (SPT) [2]. However, the vast difference in potency against *Candida* species (MIC >3,900-fold) makes fumifungin a negative control or a comparator of greatly reduced potency in studies focused on sphingolipid biosynthesis. This clear quantitative distinction is critical for interpreting experimental results in this pathway [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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